ethyl 1H-imidazo[4,5-b]pyridine-6-carboxylate
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Overview
Description
Ethyl 1H-imidazo[4,5-b]pyridine-6-carboxylate is a heterocyclic compound that belongs to the imidazopyridine family. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The imidazo[4,5-b]pyridine scaffold is considered a bioisostere of purines, making it a valuable structure in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1H-imidazo[4,5-b]pyridine-6-carboxylate typically involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . This method allows for the construction of the imidazo[4,5-b]pyridine core with various substituents.
Industrial Production Methods
Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1H-imidazo[4,5-b]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of partially saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions include N-oxides, partially saturated derivatives, and various substituted imidazopyridines.
Scientific Research Applications
Ethyl 1H-imidazo[4,5-b]pyridine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioisostere of purines, which are essential in various biological processes.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 1H-imidazo[4,5-b]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of enzymes or receptors, modulating various biological processes. For example, some imidazopyridine derivatives are known to inhibit kinases involved in cell signaling pathways .
Comparison with Similar Compounds
Ethyl 1H-imidazo[4,5-b]pyridine-6-carboxylate can be compared with other similar compounds, such as:
Rimegepant: Used for the treatment of migraines.
Telcagepant: An investigational drug for migraines.
Ralimetinib: An investigational agent for cancer and Proteus syndrome.
Miransertib: An investigational drug for Proteus syndrome.
These compounds share the imidazo[4,5-b]pyridine scaffold but differ in their substituents and specific biological activities, highlighting the versatility and uniqueness of this compound.
Properties
Molecular Formula |
C9H9N3O2 |
---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
ethyl 1H-imidazo[4,5-b]pyridine-6-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)6-3-7-8(10-4-6)12-5-11-7/h3-5H,2H2,1H3,(H,10,11,12) |
InChI Key |
YAIDUKTXXSXLGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C1)N=CN2 |
Origin of Product |
United States |
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